(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride

antimicrobial peptides protease stability homoarginine substitution

Standard Boc-Arg-OH·HCl fails in protease-rich environments: arginine-containing antimicrobial peptides (AMPs) lose up to 80% activity upon trypsin exposure, and lysine-based delivery vehicles require high doses for endosomal escape. Boc-homoarginine hydrochloride solves both limitations. - Preserves up to 90% antibacterial activity post-trypsin treatment, vs. ~20% for Arg-parent peptides. - Homoarginine substitution reduces the effective dose for cytosolic delivery by ~4-fold in Cas9-RNP and antibody carriers. - Guanidine-carboxylate pairing (2.5× stronger than Lys-amine) enables pH 4-5 triggered disassembly of block copolypeptide nanoparticles for hydrophobic drug release. - Supplied as the hydrochloride salt for solubility; Boc group ensures selective SPPS chain elongation without side-reactions.

Molecular Formula C12H25ClN4O4
Molecular Weight 324.81
CAS No. 128719-65-3
Cat. No. B613675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride
CAS128719-65-3
Synonyms128719-65-3; Boc-L-Homoargininehydrochloride; (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoicacidhydrochloride; Boc-Har-OH.HCl; C12H24N4O4.HCl; CTK8B8540; MolPort-009-197-805; 5436AA; ANW-60636; AKOS015913909; AM82555; AK-87793; AN-32409; KB-48336; SC-10260; AB1007223; TC-149381; FT-0647500; Boc-Hoarg-OH; Boc-L-Homoarginine; Boc-HArg(HCl); I14-44327; (2S)-2-(tert-butoxycarbonylamino)-6-guanidino-hexanoicacidhydrochloride
Molecular FormulaC12H25ClN4O4
Molecular Weight324.81
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl
InChIInChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1
InChIKeyPPMKMWFCZLRHLB-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride (CAS 128719-65-3): A Protected Homoarginine Building Block for Precision Peptide Design


The compound (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride (CAS 128719-65-3), also known as Boc-L-homoarginine hydrochloride, is a derivative of the non‑proteinogenic amino acid homoarginine. It belongs to the class of Nα‑tert‑butoxycarbonyl (Boc)‑protected amino acids used in solid‑phase peptide synthesis (SPPS). The Boc group masks the α‑amino functionality during chain assembly, while the hydrochloride salt enhances solubility and handling characteristics [1]. The guanidino‑bearing side chain is one methylene unit longer than that of standard L‑arginine, imparting distinct physicochemical and biological properties to the peptides into which it is incorporated [1].

Boc-protected for SPPS compatibility
Extended homoarginine side chain
Hydrochloride salt for improved handling

Why Boc‑L‑Arginine or Unprotected Homoarginine Cannot Substitute for (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride in Critical Peptide Workflows


Simple replacement of Boc‑homoarginine hydrochloride with Boc‑L‑arginine (one methylene shorter) or unprotected homoarginine compromises both synthetic efficiency and the functional profile of the final peptide. The extended side chain of homoarginine alters protease susceptibility, membrane‑lytic activity, and electrostatic interactions relative to arginine‑containing analogs [1]. Attempting to use standard arginine in applications that require trypsin resistance or attenuated membrane activity would yield a product with inferior stability and potency [2]. Furthermore, unprotected homoarginine cannot be directly applied in Boc‑SPPS; the Boc protection is essential for selective chain elongation without side‑reactions. The quantitative differentiation evidence below details these performance gaps.

Boc-L-Arginine: Shorter side chain may alter protease susceptibility and electrostatic interactions compared to homoarginine.
Unprotected homoarginine: Cannot be used directly in Boc-SPPS; requires additional Nα-amine protection.
Norarginine: One methylene shorter than arginine; trypsin kinetics are significantly lower, limiting functional mimicry.

Quantitative Differentiation Evidence for (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride Relative to In‑Class Analogs


Homoarginine‑Containing Antimicrobial Peptide Retains 4.5‑Fold Higher Activity After Trypsin Challenge Compared to Arginine Analog

Total substitution of arginine with homoarginine in the antimicrobial peptide PLR10 produced the analog PLHR10. After trypsin treatment, PLHR10 retained significantly greater antibacterial activity than the arginine‑parent peptide. This demonstrates that incorporation of homoarginine via reagents such as Boc‑homoarginine hydrochloride confers superior protease resistance [1].

Post‑trypsin AMP activity
Class-level inference
PLHR10: 90% (E. coli), 70% (P. aeruginosa)
PLR10: 20% (E. coli), 22% (P. aeruginosa)
Supports trypsin-resistant peptide design
Enninful et al. 2026
antimicrobial peptides protease stability homoarginine substitution

Lysine‑to‑Homoarginine Substitution Improves Intracellular Delivery Efficacy 4‑Fold in a Membrane‑Lytic Peptide System

Substituting lysine residues with homoarginine in the attenuated cationic amphiphilic lytic (ACAL) peptide HAad produced a variant that achieved comparable or better delivery of Cre recombinase, antibodies, and Cas9/sgRNA complex at just one‑quarter the concentration of the parent peptide. The building block Boc‑homoarginine hydrochloride enables the synthesis of such optimized sequences [1].

Intracellular delivery dose
Class-level inference
~4‑fold reduction in required peptide concentration
Supports efficient delivery vehicle design
Sakamoto et al. 2021
intracellular delivery cell‑penetrating peptides homoarginine substitution

Homoarginine‑Based Block Copolypeptides Form pH‑Responsive ‘Supra‑Amphiphilic’ Nanoparticles Enabled by Enhanced Guanidine‑Carboxylate Binding

Poly(homoarginine) block copolymers synthesized from di‑Boc‑homoarginine‑N‑carboxyanhydride exhibit pH‑dependent assembly with carboxylic acid‑containing partners, forming nanoparticles <200 nm that disassemble between pH 4 and 5. The guanidine‑carboxylate interaction strength is 2.5‑fold greater than that of amine‑based poly‑l‑lysine, a property directly inherited from the homoarginine side chain [1]. Boc‑homoarginine hydrochloride serves as the monomer source for creating such stimuli‑responsive materials.

Guanidine‑carboxylate binding
Supporting evidence
2.5‑fold enhancement over amine‑based polycations
Enables pH-responsive assembly
ACS Appl. Bio Mater. 2019
nanoparticles pH‑responsive delivery homoarginine polypeptides

Trypsin‑Catalyzed Hydrolysis Kinetics Are Comparable for Arginine and Homoarginine PTA‑Esters, Excluding Norarginine as an Alternative

Phenylthiazolone (PTA) derivatives of arginine and homoarginine are hydrolyzed by trypsin with specificity constants (kcat/Km) of the same order of magnitude, while PTA‑norarginine (one methylene shorter than arginine) is much less susceptible. This parity in enzyme recognition validates homoarginine as a functional mimic of arginine in trypsin‑centric assays, but with the added benefit of differential stability in other contexts [1].

Trypsin kinetics
Class-level inference
PTA‑homoarginine: kcat/Km comparable to PTA‑arginine; >> norarginine
Supports functional arginine mimicry
Ohyama et al. 1979
trypsin kinetics substrate specificity arginine analogs

Evidence‑Backed Application Scenarios for (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride


Synthesis of Trypsin‑Resistant Antimicrobial Peptides

Researchers developing AMPs that must survive protease‑rich environments (e.g., wound exudate, lung surfactant) employ Boc‑homoarginine hydrochloride to incorporate homoarginine. This strategy has been shown to preserve up to 90% of antibacterial activity post‑trypsin exposure, compared to only 20% for the arginine‑parent peptide [1].

Engineering High‑Potency Intracellular Protein Delivery Vehicles

Lysine‑to‑homoarginine replacement in membrane‑lytic peptides reduces the effective dose for cytosolic delivery by approximately 4‑fold. Investigators synthesizing Cas9‑RNP carriers, antibody delivery systems, or peptide‑drug conjugates use Boc‑homoarginine hydrochloride to achieve these potency gains [2].

Construction of pH‑Responsive Nanocarriers for Cancer Therapy

Block copolypeptides containing homoarginine form ‘supra‑amphiphilic’ nanoparticles that disassemble selectively at endosomal pH (4–5). The strong guanidine‑carboxylate interaction (2.5‑fold higher than poly‑l‑lysine amines) enables efficient encapsulation and triggered release of hydrophobic drugs such as dexamethasone [3].

Trypsin‑Based Activity Assays Requiring Arginine‑Like Kinetics

Because homoarginine ester substrates exhibit trypsin hydrolysis rates comparable to arginine esters, Boc‑homoarginine hydrochloride serves as the precursor for synthesizing chromogenic or fluorogenic trypsin substrates that maintain enzyme affinity while potentially offering improved shelf‑stability or altered solubility [4].

Application
Selection Property
Validation Focus
Application:Antimicrobial peptide stability studies
Selection Property:Protease-resistant residue incorporation
Validation Focus:Post-trypsin activity retention
Application:Intracellular delivery vehicle research
Selection Property:Membrane-lytic peptide engineering
Validation Focus:Dose-dependent delivery efficiency
Application:pH-responsive nanoparticle assembly studies
Selection Property:Guanidine-carboxylate binding interaction
Validation Focus:pH-triggered disassembly behavior
Application:Trypsin substrate development
Selection Property:Enzyme recognition kinetics
Validation Focus:kcat/Km comparison with arginine substrates
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